Hexapeptide-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

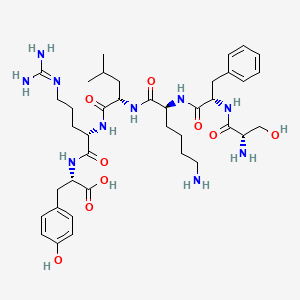

2D Structure

Properties

Molecular Formula |

C39H60N10O9 |

|---|---|

Molecular Weight |

813.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

KMHVZJAZIOYFIB-JNRWAQIZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Hexapeptide-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide with the amino acid sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2, has emerged as a promising bioactive ingredient in the fields of dermo-cosmetics and tissue regeneration. Developed by Novacell Technology under the trade name W3 peptide (NCP901), this hexameric peptide was identified through peptide library technology for its multifaceted effects on skin, including whitening, wrinkle reduction, and wound healing.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on its mechanism of action through G-Protein-Coupled Receptors (GPCRs). Detailed experimental protocols and quantitative data are presented to support its efficacy, providing a valuable resource for researchers and professionals in drug development and cosmetic science.

Discovery and Development

This compound was developed by Novacell Technology using peptide library technology.[1] This high-throughput screening method allows for the rapid synthesis and evaluation of a vast number of peptides to identify candidates with specific biological activities. The development of this compound, also known as NCP101, was aimed at identifying a peptide ligand for G-Protein-Coupled Receptors (GPCRs) with multi-functional benefits for the skin, specifically targeting whitening, wrinkle reduction, and wound healing.

Synthesis and Purification

The synthesis of this compound (Ser-Phe-Lys-Leu-Arg-Tyr-NH2) is achieved through Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for peptide production.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the carboxyl group of Fmoc-Tyr(tBu)-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH.

-

Final Deprotection: Remove the final Fmoc group from the N-terminal serine.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Pbf, Boc).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to remove scavengers and by-products.

-

Lyophilization: Lyophilize the crude peptide to obtain a powder.

Experimental Protocol: Purification by Preparative HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

-

Gradient Elution: Inject the peptide solution onto the C18 column and elute with a linear gradient of Solvent B.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound with a purity of ≥95%.[2]

Biological Activity and Efficacy

This compound exerts its biological effects through multiple mechanisms, leading to improvements in skin whitening, wrinkle reduction, and wound healing.

Whitening Effect: Melanin (B1238610) Synthesis Inhibition

This compound has been shown to inhibit the synthesis of melanin, the primary pigment responsible for skin color.

Experimental Protocol: In Vitro Melanin Synthesis Assay

Cell Line: B16F10 mouse melanoma cells

Materials:

-

This compound

-

Alpha-melanocyte-stimulating hormone (α-MSH)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

NaOH (Sodium hydroxide)

Procedure:

-

Cell Seeding: Seed B16F10 cells in a culture plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of α-MSH to stimulate melanin production.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Cell Lysis: Lyse the cells with NaOH.

-

Melanin Quantification: Measure the absorbance of the cell lysates at 405 nm to determine the melanin content.

| Concentration of this compound | Melanin Synthesis Inhibition (%) |

| 1 µg/mL | Data not available |

| 10 µg/mL | Data not available |

| 100 µg/mL | Data not available |

(Note: Specific quantitative data on the percentage of melanin synthesis inhibition by this compound is not publicly available in the searched resources. The table is provided as a template for data presentation.)

Anti-Wrinkle Effect: Collagen Synthesis Promotion

This compound stimulates the synthesis of collagen, a key structural protein in the dermis that provides strength and elasticity to the skin.

Experimental Protocol: In Vitro Collagen Synthesis Assay

Cell Line: Human dermal fibroblasts (HDFs)

Materials:

-

This compound

-

DMEM

-

FBS

-

Pro-Collagen Type I C-Peptide (PIP) EIA Kit

Procedure:

-

Cell Seeding: Culture HDFs in a multi-well plate.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Collagen Quantification: Measure the amount of pro-collagen type I C-peptide in the supernatant using an ELISA kit.

| Concentration of this compound | Increase in Collagen I Synthesis (%) |

| 1 ppm | Data not available |

| 10 ppm | Data not available |

| 100 ppm | Data not available |

(Note: Specific quantitative data on the percentage increase in collagen synthesis by this compound is not publicly available in the searched resources. The table is provided as a template for data presentation.)

Wound Healing Effect: Promotion of Cell Migration

This compound has been observed to promote the migration of skin cells, a critical step in the wound healing process.

Experimental Protocol: In Vitro Scratch Wound Healing Assay

Cell Line: Human keratinocytes (HaCaT) or Human Dermal Fibroblasts (HDFs)

Materials:

-

This compound

-

DMEM

-

FBS

-

Pipette tip or cell scraper

Procedure:

-

Cell Monolayer: Grow cells to confluence in a culture plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with this compound.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the width or area of the scratch over time to determine the rate of cell migration and wound closure.

| Time Point | Wound Closure (%) with this compound | Wound Closure (%) - Control |

| 12 hours | Data not available | Data not available |

| 24 hours | Data not available | Data not available |

(Note: Specific quantitative data on the percentage of wound closure with this compound is not publicly available in the searched resources. The table is provided as a template for data presentation.)

Mechanism of Action: Signaling Pathways

This compound functions as a ligand for G-Protein-Coupled Receptors (GPCRs), specifically targeting Adhesion G-Protein-Coupled Receptors (aGPCRs) expressed in skin keratinocytes.[1]

Caption: Proposed signaling pathway of this compound in skin cells.

The binding of this compound to aGPCRs on keratinocytes is believed to initiate a cascade of intracellular signaling events. This involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of downstream effector enzymes such as adenylyl cyclase or phospholipase C. This leads to changes in the levels of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). These second messengers then trigger various cellular responses, including the regulation of gene expression related to melanin synthesis, collagen production, and cell migration.

Experimental Workflows

Caption: General experimental workflow for this compound.

Conclusion

This compound is a synthetic peptide with well-documented, multi-faceted benefits for skin health, including whitening, anti-wrinkle, and wound healing properties. Its mechanism of action via GPCR signaling in keratinocytes provides a basis for its observed efficacy. While the publicly available quantitative data on its performance is limited, the established experimental protocols provide a framework for further investigation and validation of its biological activities. The detailed synthesis and purification procedures ensure the production of a high-purity peptide for research and commercial applications. As the demand for effective and scientifically validated cosmetic ingredients continues to grow, this compound represents a significant advancement in the field of peptide-based dermo-cosmetics. Further research to elucidate the specific downstream signaling pathways and to generate more extensive quantitative efficacy data will be invaluable for its continued development and application.

References

Hexapeptide-33 and GPCRs: Unraveling a Potential Connection

Initial investigations into the mechanism of action of Hexapeptide-33 on G-protein coupled receptors (GPCRs) have yielded no direct scientific literature or publicly available data to substantiate a direct interaction. While the field of peptide-GPCR interactions is a robust area of research, with numerous peptides characterized as agonists or antagonists of this large receptor superfamily, "this compound" as a specific entity does not appear in peer-reviewed studies focused on GPCR signaling.

This technical guide, therefore, serves as a foundational overview of the established principles of peptide-GPCR interactions, the methodologies used to investigate them, and a hypothetical framework for how a novel hexapeptide could be characterized. This document is intended for researchers, scientists, and drug development professionals who may be initiating studies on uncharacterized peptides.

The Landscape of Peptide-GPCR Interactions

G-protein coupled receptors represent the largest family of transmembrane proteins and are crucial drug targets. They are involved in a vast array of physiological processes, responding to a diverse range of ligands, including hormones, neurotransmitters, and peptides.[1][2] Peptide ligands, in particular, play critical roles in intercellular communication and are central to the regulation of many bodily functions.

The interaction between a peptide and its cognate GPCR is a highly specific event that triggers a cascade of intracellular signaling.[3] Upon binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[3] These G-proteins then dissociate into their α and βγ subunits, which in turn modulate the activity of downstream effectors such as adenylyl cyclase and phospholipase C, leading to changes in second messenger concentrations (e.g., cAMP, Ca2+).[3][4]

Investigating a Novel Peptide: A Methodological Blueprint

Should a researcher hypothesize that this compound, or any novel peptide, interacts with a GPCR, a systematic approach involving a series of established experimental protocols would be necessary.

Binding Assays: Establishing an Interaction

The initial step is to determine if the peptide physically binds to a specific GPCR. Radioligand binding assays are a classic and powerful tool for this purpose.

Table 1: Representative Quantitative Data from Binding Assays

| Parameter | Description | Typical Units | Example |

| Kd | Dissociation Constant | nM, µM | The affinity of the peptide for the receptor. A lower Kd indicates higher affinity. |

| Ki | Inhibition Constant | nM, µM | The concentration of the competing peptide that binds to half the binding sites at equilibrium. |

| Bmax | Maximum Receptor Binding | fmol/mg protein | The total concentration of receptor sites in the sample. |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the target GPCR are isolated.

-

Incubation: The membranes are incubated with a known radiolabeled ligand (a molecule that binds to the same receptor) and varying concentrations of the unlabeled test peptide (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test peptide, which is a measure of its binding affinity.

Functional Assays: Characterizing the Effect

Once binding is established, functional assays are employed to determine the biological effect of the peptide on the GPCR. These assays measure the downstream consequences of receptor activation or inhibition.

Table 2: Representative Quantitative Data from Functional Assays

| Parameter | Description | Typical Units | Example |

| EC50 | Half-maximal Effective Concentration | nM, µM | The concentration of an agonist that produces 50% of the maximal response. |

| IC50 | Half-maximal Inhibitory Concentration | nM, µM | The concentration of an antagonist that inhibits 50% of the agonist response. |

| Emax | Maximum Effect | % of control | The maximum response achievable by the peptide. |

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled receptors)

-

Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of the test peptide. For Gi-coupled receptors, cells are co-stimulated with a known Gs agonist (e.g., forskolin).

-

Lysis: The cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 or IC50 can be determined.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)

-

Cell Culture and Dye Loading: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of the test peptide.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader or microscope.

-

Data Analysis: The data is analyzed to determine the EC50 of the peptide.

Visualizing the Pathways: A Hypothetical Framework

To illustrate the potential signaling pathways that could be activated by a peptide like this compound, the following diagrams, generated using the DOT language, depict the canonical Gs, Gi, and Gq signaling cascades.

Caption: Hypothetical Gs-coupled GPCR signaling cascade initiated by this compound.

Caption: Hypothetical Gi-coupled GPCR signaling cascade initiated by this compound.

Caption: Hypothetical Gq-coupled GPCR signaling cascade initiated by this compound.

Conclusion and Future Directions

The study of novel peptides and their potential interactions with GPCRs is a promising avenue for the discovery of new therapeutics. While there is currently no specific information linking this compound to GPCR signaling, the established methodologies and conceptual frameworks outlined in this guide provide a clear path for its investigation. Should future research identify a specific GPCR target for this compound, the subsequent steps would involve more detailed characterization, including determining its binding kinetics, exploring biased agonism, and ultimately, evaluating its physiological effects in preclinical models. For progress to be made, it is crucial for researchers to have access to the specific amino acid sequence of this compound or a more definitive identifier to facilitate targeted literature searches and experimental design.

References

Hexapeptide-33 Signaling in Endothelial Cells: A Technical Guide to a Pro-Angiogenic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide with the sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2, also known as W3 peptide, has been identified as a modulator of endothelial cell function with pro-angiogenic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway in endothelial cells. While the complete pathway is still under investigation, existing evidence points towards the involvement of G-Protein-Coupled Receptors (GPCRs) and downstream signaling cascades that are hallmarks of angiogenic processes.[1] This document outlines a putative signaling pathway, presents detailed protocols for key experimental assays to study its effects, and includes illustrative quantitative data.

Introduction to this compound

This compound is a biologically active peptide that has garnered interest for its potential applications in cosmetics and wound healing due to its claimed effects on skin whitening, wrinkle reduction, and tissue regeneration.[1] At its core, the peptide's mechanism of action is linked to the stimulation of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental in both physiological and pathological conditions, and its modulation is a key area of research in drug development. In endothelial cells, the primary cell type involved in angiogenesis, this compound is understood to initiate its effects by binding to cell surface GPCRs.[1]

The Putative this compound Signaling Pathway in Endothelial Cells

Based on the established role of GPCRs in mediating angiogenic signals in endothelial cells, a putative signaling pathway for this compound is proposed. Upon binding to a specific GPCR, this compound is hypothesized to activate heterotrimeric G-proteins, leading to the stimulation of downstream effector enzymes and the generation of second messengers. This cascade likely converges on the activation of key protein kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central regulators of endothelial cell proliferation, migration, and survival.

References

Hexapeptide-33: A Technical Guide to its Biological Functions in Skin Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide with the amino acid sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2, is emerging as a significant bioactive ingredient in the field of skin regeneration. Also known under the trade name W3 peptide, this molecule has demonstrated a range of biological activities pertinent to wound healing, wrinkle reduction, and skin whitening. This technical guide provides an in-depth analysis of the known biological functions of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and supporting quantitative data from in vitro studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Peptides, short chains of amino acids, play a crucial role as signaling molecules in a myriad of biological processes. In dermatology and cosmetic science, synthetic peptides that mimic the functions of endogenous peptides have gained considerable attention for their potential to modulate cellular behavior and promote skin health. This compound (SFKLRY-NH2) is one such peptide that has been identified for its pro-angiogenic and wound healing properties. Its multifaceted activity suggests a potential for broad applications in regenerative medicine and advanced skincare. This document aims to consolidate the current scientific understanding of this compound's role in skin regeneration.

Mechanism of Action

The biological effects of this compound are primarily attributed to its interaction with cell surface receptors, initiating intracellular signaling cascades that modulate various cellular functions.

G-Protein-Coupled Receptor (GPCR) Signaling

This compound is reported to target G-Protein-Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a wide array of physiological processes.[1] Specifically, it is suggested to interact with a subtype known as Adhesion G-Protein-Coupled Receptors (aGPCRs) which are expressed in skin keratinocytes and are involved in epidermal differentiation.[1] The activation of these receptors by this compound is thought to be a key initiating event for its biological activities.

Angiogenesis and Wound Healing

A significant body of evidence points to the pro-angiogenic effects of this compound. It has been shown to induce key steps of angiogenesis in human umbilical vein endothelial cells (HUVECs), including proliferation, migration, and the formation of capillary-like structures (tube formation).[2] This activity is crucial for wound healing, as the formation of new blood vessels is essential for supplying nutrients and oxygen to the site of injury. The peptide has demonstrated dramatic wound healing activity in rat models.[2]

The proposed signaling pathway for its angiogenic effects involves a pertussis toxin (PTX)-sensitive G-protein, suggesting the involvement of Gαi/o subunits. Downstream of the G-protein, the pathway appears to involve Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[2] Furthermore, this compound has been shown to up-regulate the expression of Vascular Endothelial Growth Factor A (VEGF-A) in HUVECs, and the angiogenic effects of the peptide are suppressed by a neutralizing antibody against VEGF, indicating that VEGF-A is a critical mediator of its pro-angiogenic activity.[1]

Extracellular Matrix (ECM) Synthesis

This compound is also implicated in the synthesis of extracellular matrix components, which is vital for maintaining skin structure and reducing the appearance of wrinkles. It is known to support the production of collagen, a key structural protein in the dermis.[3] This function contributes to its claimed wrinkle-smoothing effects.

Whitening and Pigmentation Control

The "whitening" benefit of this compound is attributed to its ability to inhibit melanin (B1238610) synthesis.[4] While the precise mechanism is not fully elucidated in the available literature, it is likely to involve the inhibition of tyrosinase, the key enzyme in melanogenesis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound from in vitro studies.

Table 1: Effects of this compound on Angiogenesis

| Parameter | Cell Type | Concentration | Result | Citation |

| DNA Synthesis | HUVECs | Not specified | Induced | [2] |

| Cell Migration | HUVECs | Not specified | Induced | [2] |

| Tube Formation | HUVECs | Not specified | Induced | [2] |

Table 2: Effects of this compound on Skin Cells

| Parameter | Cell Type | Concentration | Result | Citation |

| Cell Proliferation | Keratinocytes | Not specified | Stimulated | [1] |

| Collagen Production | Not specified | Not specified | Supported | [3] |

| Melanin Synthesis | Not specified | Not specified | Inhibited | [4] |

Note: Specific quantitative values (e.g., percentage increase, IC50) are not available in the currently accessible literature. The data presented is based on qualitative descriptions from the cited sources.

Signaling Pathways and Experimental Workflows

The proposed signaling pathway for the angiogenic effects of this compound and a general workflow for a wound healing assay are depicted below.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological functions. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays.

-

Human Dermal Fibroblasts (HDFs) for collagen synthesis assays.

-

Human Epidermal Keratinocytes (HEKs) for proliferation and differentiation studies.

-

B16F10 mouse melanoma cells for melanogenesis assays.

-

-

Culture Conditions: Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Wound Healing (Scratch) Assay

-

Cell Seeding: Seed cells (e.g., HDFs or HEKs) into a 6-well plate and grow to 90-100% confluence.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound or a vehicle control.

-

Imaging: Immediately capture images of the scratch at designated locations (T=0).

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-course Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Cell Suspension: Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-12 hours.

-

Imaging: Visualize and capture images of the tube-like structures using a phase-contrast microscope.

-

Quantification: Analyze the images to quantify the total tube length, number of branch points, and number of loops using angiogenesis analysis software.

Melanin Content Assay

-

Cell Culture and Treatment: Culture B16F10 melanoma cells in a 24-well plate. Treat the cells with various concentrations of this compound or a known whitening agent (e.g., kojic acid) as a positive control for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.

-

Solubilization: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin.

-

Spectrophotometry: Measure the absorbance of the solubilized melanin at 475 nm using a microplate reader.

-

Normalization: Determine the protein concentration of the cell lysates using a BCA protein assay. Normalize the melanin absorbance to the total protein content.

-

Calculation: Calculate the percentage of melanin inhibition compared to the untreated control.[5]

Conclusion

This compound exhibits a range of biological activities that are highly relevant to skin regeneration. Its ability to promote angiogenesis, stimulate cell migration and proliferation, and potentially influence extracellular matrix synthesis and melanogenesis makes it a compelling candidate for further investigation in the fields of dermatology, wound healing, and cosmetic science. The primary mechanism of action appears to be mediated through GPCR signaling, leading to downstream effects such as increased intracellular calcium and VEGF-A expression.

While the current body of evidence is promising, further research is required to fully elucidate the detailed molecular mechanisms and to obtain more comprehensive quantitative data on its efficacy. Future studies should focus on identifying the specific aGPCR subtype(s) that this compound interacts with, mapping the complete downstream signaling cascades in different skin cell types, and conducting well-controlled in vivo studies to validate the in vitro findings. Such research will be instrumental in harnessing the full therapeutic potential of this intriguing bioactive peptide.

References

- 1. Identification of novel synthetic peptide showing angiogenic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel synthetic peptide showing angiogenic activity in human endothelial cells [ouci.dntb.gov.ua]

- 3. openread.academy [openread.academy]

- 4. mdpi.com [mdpi.com]

- 5. med.upenn.edu [med.upenn.edu]

Hexapeptide-33: A Technical Guide to its Pro-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide with the sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH₂ (SFKLRY), has been identified as a potent activator of angiogenesis. Marketed under trade names such as W3 Peptide, it was originally discovered through the screening of synthetic peptide combinatorial libraries for its ability to stimulate endothelial cell activity.[1] Unlike many peptides in oncological research that aim to inhibit angiogenesis, this compound promotes the formation of new blood vessels, making it a molecule of significant interest for applications in wound healing, tissue regeneration, and cosmetic formulations for skin repair.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, its mechanism of action, and the experimental protocols used to characterize its pro-angiogenic effects.

Core Mechanism of Action: GPCR-Mediated Signaling

This compound is reported to exert its biological effects by targeting G-Protein-Coupled-Receptors (GPCRs) on endothelial cells.[1] Upon binding, it is hypothesized to initiate a downstream signaling cascade that increases intracellular calcium, leading to the activation of pathways that collectively enhance endothelial cell proliferation, migration, and differentiation—the key steps of angiogenesis.

Experimental Data on Pro-Angiogenic Effects

Research has demonstrated that this compound stimulates several key processes in angiogenesis, primarily using Human Umbilical Vein Endothelial Cells (HUVECs) as an in vitro model. The primary findings indicate that the peptide induces HUVEC proliferation, migration, and the formation of capillary-like structures in a dose-dependent manner.[1]

Disclaimer: The following tables summarize the qualitative findings reported in the scientific literature. Specific quantitative values are illustrative, as the full-text source study was not publicly accessible.

Table 1: Effect of this compound on HUVEC Proliferation (MTT Assay)

| Concentration | % Increase in Cell Viability vs. Control (Illustrative) | Observation |

|---|---|---|

| 0 µM (Control) | 0% | Baseline proliferation. |

| 1 µM | +15% | Minor increase in proliferation. |

| 10 µM | +40% | Significant increase in proliferation. |

| 50 µM | +65% | Strong proliferative effect. |

Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)

| Concentration | % Wound Closure at 12h (Illustrative) | Observation |

|---|---|---|

| 0 µM (Control) | 20% | Baseline cell migration. |

| 1 µM | 35% | Noticeable increase in migration rate. |

| 10 µM | 60% | Significant wound closure. |

| 50 µM | 85% | Substantial acceleration of cell migration. |

Table 3: Effect of this compound on HUVEC Tube Formation

| Concentration | Tube Network Complexity (Illustrative Score 0-5) | Observation |

|---|---|---|

| 0 µM (Control) | 1 | Cells remain isolated or form incomplete cords. |

| 1 µM | 2.5 | Initial formation of capillary-like structures. |

| 10 µM | 4 | Well-organized and complex tubular networks. |

| 50 µM | 5 | Dense and highly branched capillary networks. |

Safety and Toxicological Profile

The safety of this compound has been evaluated for topical applications. Studies performed according to Korea Food and Drug Administration (KFDA) guidelines concluded that the peptide shows no cytotoxicity in HaCaT keratinocytes and B16F10 melanoma cells.[2] Furthermore, it did not induce skin irritation at a concentration of 10 µM, though mild irritation was noted at a significantly higher concentration of 10 mM.[2] This safety profile supports its use in cosmetic and dermatological products.

Detailed Methodologies for Key Experiments

The following sections describe standardized protocols for the key in vitro assays used to assess the pro-angiogenic activity of peptides like this compound.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating angiogenesis in vitro. It assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Protocol Details:

-

Plate Preparation: Thaw extracellular matrix (ECM) gel (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of the ECM gel solution to each well of a pre-chilled 96-well plate.

-

Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs (typically between passages 2 and 6) and resuspend them in a low-serum basal medium. Prepare serial dilutions of this compound in the cell suspension.

-

Incubation: Gently add 150-200 µL of the cell suspension (containing 1.5-3 x 10⁴ cells) on top of the solidified gel. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 18 hours.

-

Analysis: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using software like ImageJ with an angiogenesis plugin.

HUVEC Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol Details:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Cell Migration (Wound Healing / Scratch Assay)

This assay models cell migration in two dimensions, mimicking the process of cells moving to close a gap or "wound."

Protocol Details:

-

Create Monolayer: Grow HUVECs in a 6-well or 12-well plate until they form a confluent monolayer.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight, clear "scratch" through the center of the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated by comparing the width at different times to the initial width, indicating the rate of cell migration.

Conclusion and Future Directions

This compound (SFKLRY-NH₂) is a well-characterized pro-angiogenic peptide that stimulates endothelial cell proliferation, migration, and tube formation, likely through a GPCR-mediated signaling pathway. Its favorable safety profile for topical application has positioned it as a valuable ingredient in the cosmetics industry for wound repair and anti-aging products.[1]

For drug development professionals, the potent pro-angiogenic activity of this compound suggests potential therapeutic applications in conditions characterized by insufficient blood supply, such as chronic wounds (e.g., diabetic ulcers) or ischemic tissue damage. Further research should focus on elucidating the specific GPCR subtype involved, exploring its in vivo efficacy in animal models of tissue repair, and developing stable formulations to optimize its delivery and therapeutic potential.

References

Hexapeptide-33: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide, has garnered attention in the cosmetic and dermatological fields for its potential anti-aging benefits. While often cited for its role in skin conditioning and protection, its antioxidant properties are a key area of interest for mitigating oxidative stress-induced skin damage. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to investigating the antioxidant capabilities of this compound. Due to a scarcity of publicly available quantitative data specific to this compound, this document presents generalized experimental protocols and illustrative data tables to serve as a framework for research and development.

Introduction to Oxidative Stress and the Role of Antioxidant Peptides

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a fundamental driver of cellular damage and skin aging. Environmental factors such as UV radiation and pollution exacerbate ROS production, leading to the degradation of collagen and elastin, inflammation, and cellular senescence.

Bioactive peptides, short chains of amino acids, have emerged as promising agents to combat oxidative stress. Their mechanisms of action can be multifaceted, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. This compound is categorized as a cosmetic peptide with antioxidant functions, suggesting its potential to inhibit reactions promoted by oxygen and protect the skin from free radical damage.

Quantitative Analysis of Antioxidant Activity

To rigorously assess the antioxidant potential of this compound, a series of in vitro assays are typically employed. These assays quantify the peptide's ability to scavenge various types of free radicals. The following tables present a template for summarizing hypothetical quantitative data for this compound.

Table 1: In Vitro Free Radical Scavenging Activity of this compound (Hypothetical Data)

| Assay | Concentration (µM) | % Scavenging Activity | IC50 (µM) | Positive Control (IC50 µM) |

| DPPH | 10 | 15.2 ± 1.8 | 155.4 ± 5.2 | Ascorbic Acid (45.2 ± 2.1) |

| 50 | 32.5 ± 2.5 | |||

| 100 | 48.9 ± 3.1 | |||

| 200 | 65.7 ± 4.0 | |||

| ABTS | 10 | 18.9 ± 2.0 | 130.8 ± 4.5 | Trolox (35.5 ± 1.9) |

| 50 | 40.1 ± 3.3 | |||

| 100 | 58.3 ± 3.9 | |||

| 200 | 75.4 ± 4.8 | |||

| Hydroxyl Radical | 10 | 12.8 ± 1.5 | 180.2 ± 6.1 | Mannitol (95.3 ± 3.8) |

| 50 | 28.4 ± 2.2 | |||

| 100 | 45.1 ± 2.9 | |||

| 200 | 60.2 ± 3.7 |

Table 2: Cellular Antioxidant Activity of this compound in Human Dermal Fibroblasts (HDFs) (Hypothetical Data)

| Assay | Treatment | This compound Conc. (µM) | ROS Reduction (%) |

| DCFH-DA | H₂O₂ (100 µM) | 0 (Control) | 0 |

| H₂O₂ + this compound | 10 | 22.5 ± 2.8 | |

| H₂O₂ + this compound | 50 | 45.8 ± 4.1 | |

| H₂O₂ + this compound | 100 | 68.2 ± 5.5 |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following are representative methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like sterile water or PBS)

-

Methanol

-

Positive control (e.g., Ascorbic Acid)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well microplate, add 100 µL of each dilution to the respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the peptide concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Reagents:

-

ABTS stock solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS, pH 7.4) or ethanol (B145695)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model, providing a more biologically relevant assessment of antioxidant activity. The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used.

-

Materials:

-

Human Dermal Fibroblasts (HDFs) or other relevant cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

DCFH-DA solution

-

ROS inducer (e.g., H₂O₂)

-

This compound stock solution

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

-

After incubation, wash the cells again to remove the excess probe.

-

Induce oxidative stress by adding an ROS inducer like H₂O₂.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over a time course using a fluorescence plate reader.

-

The antioxidant activity is quantified by calculating the area under the curve and expressed as a percentage reduction in ROS compared to the control (cells treated only with the ROS inducer).

-

Signaling Pathways in Peptide-Mediated Antioxidant Defense

Beyond direct radical scavenging, bioactive peptides can exert their antioxidant effects by modulating key cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

The Keap1-Nrf2/ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.

-

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While there are no specific studies on this compound and the Nrf2 pathway, other cosmetic peptides have been shown to activate this pathway.

In Silico Modeling of Hexapeptide-33 Receptor Binding: A Technical Guide

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interaction between Hexapeptide-33 and its putative receptor, the adhesion G-protein coupled receptor GPR110 (ADGRF1). This compound, with the sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2, is a synthetic peptide with demonstrated applications in cosmetics for its whitening, wrinkle-smoothing, and wound-repair properties.[1][2][] Its mechanism of action is believed to involve the modulation of G-Protein Coupled Receptors (GPCRs) in skin keratinocytes, with a particular focus on the Adhesion GPCR subfamily.[1] This document outlines a complete in silico workflow, from receptor modeling to peptide docking and molecular dynamics simulations, to elucidate the structural basis of this interaction. Detailed experimental protocols, illustrative quantitative data, and visual representations of signaling pathways and experimental workflows are provided to guide researchers, scientists, and drug development professionals in this field.

Introduction: this compound and its Putative Receptor GPR110

This compound is a synthetic peptide that has garnered interest in the field of dermatology and cosmetics for its purported benefits in skin health, including wound healing and anti-aging effects.[1][] Its biological activity is attributed to its interaction with G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cellular signaling.[1] Specifically, evidence points towards the Adhesion GPCR (aGPCR) subfamily as the primary target of this compound in skin keratinocytes, where these receptors are involved in epidermal differentiation.[1]

Among the 33 known human aGPCRs, GPR110 (also known as ADGRF1) emerges as a strong candidate receptor for this compound.[4][5] GPR110 exhibits a skin-dominated transcriptomic profile and is expressed in keratinocytes, where it is implicated in the regulation of epidermal differentiation.[4][5] Adhesion GPCRs are characterized by a large extracellular domain and a seven-transmembrane (7TM) helical bundle.[6] A key feature of aGPCR activation is the "tethered agonist" mechanism, where a cryptic peptide sequence within the receptor's N-terminus, known as the Stachel sequence, can bind to the 7TM domain and initiate signaling.[7][8] It is plausible that an exogenous peptide like this compound could mimic this interaction, acting as an agonist or antagonist at the Stachel-binding site.

Understanding the molecular interactions between this compound and GPR110 is crucial for elucidating its mechanism of action and for the rational design of more potent and specific peptide-based therapeutics. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at an atomic level.[9] This guide details the necessary computational protocols to model the GPR110 receptor, dock this compound to its putative binding site, and simulate the dynamics of the resulting complex.

In Silico Modeling Workflow

The in silico investigation of this compound binding to GPR110 follows a multi-step computational pipeline. This workflow begins with the generation of a high-quality 3D model of the receptor, followed by the prediction of the peptide-receptor complex structure, and culminates in the detailed analysis of the complex's stability and dynamics.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Homology Modeling of the GPR110 7TM Domain

Given the availability of high-resolution cryo-EM structures for GPR110 in complex with G-proteins, these can serve as excellent templates.[10][11] However, for studies focusing on the apo state or for educational purposes, homology modeling remains a valuable technique.[12][13][14]

-

Template Selection:

-

Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequence of the human GPR110 7TM domain.

-

Select multiple high-resolution (ideally < 3.0 Å) crystal or cryo-EM structures of related GPCRs (e.g., other adhesion or Class B GPCRs) as templates. The cryo-EM structure of GPR110 itself (e.g., PDB ID: 7WU3) would be the primary template.

-

-

Sequence Alignment:

-

Perform a multiple sequence alignment of the GPR110 7TM sequence with the sequences of the selected templates using a tool like Clustal Omega or T-Coffee.

-

Manually inspect and refine the alignment, particularly in the loop regions, to ensure that conserved motifs are correctly aligned.

-

-

Model Building:

-

Use a homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate at least 100 independent models of the GPR110 7TM domain based on the refined alignment.

-

-

Model Evaluation and Selection:

-

Evaluate the generated models using a variety of scoring functions and validation tools.

-

Assess stereochemical quality using Ramachandran plots (PROCHECK).

-

Evaluate the overall fold and energy using scoring functions like DOPE (in MODELLER) or QMEAN (in SWISS-MODEL).

-

Select the model with the best scores for further studies.

-

-

Refinement:

-

Perform energy minimization of the selected model using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

Molecular Docking of this compound to GPR110

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15][16]

-

Receptor Preparation:

-

Start with the validated 3D model of the GPR110 7TM domain.

-

Add hydrogen atoms and assign partial charges using software like AutoDockTools or Maestro.

-

Define the binding site. For GPR110, this would be the putative orthosteric site where the tethered Stachel peptide binds, typically within the 7TM bundle and accessible from the extracellular side.[15][17] Define a grid box that encompasses this entire region.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound (Ser-Phe-Lys-Leu-Arg-Tyr-NH2) using a peptide builder tool (e.g., PEP-FOLD).

-

Perform energy minimization of the peptide structure.

-

Assign rotatable bonds and charges using AutoDockTools or a similar program.

-

-

Docking Simulation:

-

Pose Analysis:

-

Analyze the resulting docking poses based on their predicted binding affinity (docking score).

-

Cluster the poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the peptide-receptor complex over time.[9][19][20][21]

-

System Setup:

-

Select the most promising docked pose of the this compound-GPR110 complex.

-

Embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane using a tool like CHARMM-GUI.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Use a simulation package like GROMACS, AMBER, or NAMD.

-

Apply a suitable force field for proteins, lipids, and water (e.g., CHARMM36m or AMBER ff14SB).

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure under NPT (isothermal-isobaric) ensemble for several nanoseconds, with position restraints on the protein and ligand to allow the lipids and water to relax.

-

Production Run: Remove the position restraints and run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) under the NPT ensemble.

-

-

Trajectory Analysis:

-

Stability: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Flexibility: Calculate the root-mean-square fluctuation (RMSF) of each residue to identify flexible regions of the protein and peptide.

-

Interactions: Analyze the hydrogen bonds, salt bridges, and hydrophobic interactions between this compound and GPR110 throughout the simulation.

-

Binding Free Energy: Calculate the binding free energy using methods like MM/PBSA or MM/GBSA on snapshots from the trajectory to get a more accurate estimate of binding affinity.

-

Data Presentation

Quantitative data from in silico modeling is essential for comparing different ligands and understanding the key drivers of binding. The following tables present illustrative data for this compound and two hypothetical analogs.

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are intended to demonstrate how quantitative results from in silico modeling can be structured and presented. Actual experimental or computational results will vary.

Table 1: Illustrative Binding Affinity and Docking Scores for this compound and Analogs

| Peptide | Sequence | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Ki (nM) | Predicted IC50 (nM) |

| This compound | Ser-Phe-Lys-Leu-Arg-Tyr-NH2 | -8.5 | 150 | 250 |

| Analog A (HP-33-A) | Ala-Phe-Lys-Leu-Arg-Tyr-NH2 | -7.9 | 450 | 750 |

| Analog B (HP-33-B) | Ser-Trp-Lys-Leu-Arg-Tyr-NH2 | -9.2 | 50 | 85 |

Table 2: Illustrative Molecular Dynamics Simulation Results (100 ns)

| Peptide | Average RMSD (Peptide, Å) | Average RMSD (Receptor Backbone, Å) | Key Interacting Residues (GPR110) | Binding Free Energy (MM/PBSA, kcal/mol) |

| This compound | 1.8 ± 0.3 | 2.5 ± 0.4 | Glu288, Trp451, Tyr534 | -45.7 ± 5.2 |

| Analog A (HP-33-A) | 2.5 ± 0.6 | 2.8 ± 0.5 | Trp451, Tyr534 | -38.1 ± 6.8 |

| Analog B (HP-33-B) | 1.5 ± 0.2 | 2.3 ± 0.3 | Glu288, Trp451, Tyr534, Asp455 | -55.3 ± 4.5 |

GPR110 Signaling Pathway

Upon activation, GPR110 can couple to multiple heterotrimeric G-proteins, including Gs, Gq, Gi, and G12/13, to initiate downstream signaling cascades.[4][5][10] A prominent pathway involves the activation of adenylyl cyclase by the Gαs subunit, leading to the production of the second messenger cyclic AMP (cAMP).[22][23] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, ultimately modulating gene expression related to cellular processes such as proliferation and differentiation.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the interaction between this compound and its putative receptor, GPR110. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural determinants of binding, the stability of the peptide-receptor complex, and the potential mechanism of receptor activation. The illustrative data and detailed protocols serve as a practical resource for scientists engaged in peptide-based drug discovery and cosmetic ingredient research. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the biological role of this compound in skin physiology.

References

- 1. This compound | W3 PEPTIDE | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 4. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the tethered peptide agonist of the adhesion G protein-coupled receptor GPR64/ADGRG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structures of GPCRs coupled to Gs, Gi and Go - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical Analysis of the Successes and Failures of Homology Models of G-protein coupled receptors: Homology modeling of GPCRs: Success and failures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 20. Hidden GPCR structural transitions addressed by multiple walker supervised molecular dynamics (mwSuMD) [elifesciences.org]

- 21. Hidden GPCR structural transitions addressed by multiple walker supervised molecular dynamics (mwSuMD) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Structural Analysis of Hexapeptide-33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-33, a synthetic peptide with the amino acid sequence Ser-Phe-Lys-Leu-Arg-Tyr (SFKLRY), has garnered significant interest in the cosmetic and dermatological fields for its purported anti-aging, skin whitening, and wound healing properties.[1][2] Marketed under trade names such as W3 Peptide, its biological activity is reported to be mediated through G-Protein-Coupled Receptors (GPCRs).[1] This technical guide provides a comprehensive overview of the structural analysis of this compound. While empirical data from techniques like NMR or X-ray crystallography are not extensively available in the public domain, this document outlines the peptide's fundamental physicochemical properties, predicted structural characteristics, and the standard experimental protocols required for its thorough structural elucidation. Furthermore, a hypothetical signaling pathway is presented to illustrate its potential mechanism of action.

Physicochemical Properties

The foundational step in the structural analysis of any peptide is the characterization of its basic physicochemical properties. These parameters are crucial for its synthesis, purification, and in vitro/in vivo testing.

| Property | Value | Source |

| Amino Acid Sequence | Ser-Phe-Lys-Leu-Arg-Tyr (SFKLRY) | [1][3] |

| Molecular Formula | C39H60N10O9 | [3][4] |

| Molecular Weight | 813.1 g/mol | [3][4] |

| IUPAC Name | L-seryl-L-phenylalanyl-L-lysyl-L-leucyl-L-arginyl-L-tyrosine | [3] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in aqueous solutions | [5] |

| Purity (typical) | ≥95% | [5] |

Structural Elucidation

The structure of a peptide can be described at four levels: primary, secondary, tertiary, and quaternary. For a short peptide like this compound, the primary and secondary structures are of greatest interest.

Primary Structure

The primary structure, the linear sequence of amino acids, of this compound is Ser-Phe-Lys-Leu-Arg-Tyr . This sequence is confirmed through methods such as mass spectrometry.

Secondary Structure

The secondary structure refers to the local folding of the peptide backbone into regular structures like alpha-helices or beta-sheets. For a short and flexible peptide like this compound, a stable, well-defined secondary structure in solution is unlikely. It is more probable that it exists as a dynamic ensemble of various conformations. However, predictive models and experimental techniques like Circular Dichroism can provide insights into its conformational preferences.

Experimental Protocols for Structural Analysis

A comprehensive structural analysis of this compound would involve a combination of chromatographic and spectroscopic techniques. The following are detailed, representative protocols.

Peptide Synthesis and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To purify the synthesized this compound to a high degree of homogeneity (≥95%).

-

Instrumentation: A standard HPLC system equipped with a UV detector and a preparative C18 column.

-

Method:

-

The crude, synthesized peptide is dissolved in a minimal amount of a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid - TFA).

-

The sample is injected onto a C18 column.

-

A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water with 0.1% TFA is used to elute the peptide.

-

The elution profile is monitored by UV absorbance at 220 nm and 280 nm.

-

Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified peptide.

-

Molecular Weight and Sequence Verification: Mass Spectrometry (MS)

-

Objective: To confirm the correct molecular weight and amino acid sequence of the purified this compound.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method:

-

A small amount of the purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in positive ion mode. The expected monoisotopic mass for C39H60N10O9 is approximately 812.45 Da.

-

For sequence confirmation, tandem mass spectrometry (MS/MS) is performed. The peptide ion is selected and fragmented, and the resulting fragment ions are analyzed to verify the amino acid sequence.

-

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

-

Objective: To assess the secondary structural content of this compound in solution.

-

Instrumentation: A CD spectrometer.

-

Method:

-

The purified peptide is dissolved in various solvents (e.g., water, trifluoroethanol - a helix-inducing solvent) to a final concentration of approximately 0.1 mg/mL.

-

CD spectra are recorded from 190 to 250 nm in a quartz cuvette with a 1 mm path length.

-

The resulting spectra are analyzed for characteristic features: a random coil is typically characterized by a strong negative band around 198 nm, while an alpha-helix shows negative bands at 222 nm and 208 nm and a positive band at 193 nm.

-

Biological Function and Hypothetical Signaling Pathway

This compound is reported to exert its biological effects, including skin whitening, wrinkle reduction, and wound healing, by targeting G-Protein-Coupled Receptors (GPCRs).[1] While the specific downstream signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a generalized GPCR signaling pathway is presented below as a plausible mechanism of action.

A hypothetical GPCR signaling pathway for this compound.

Workflow for Elucidating the Signaling Pathway

Experimental workflow for pathway elucidation.

Conclusion

This compound (Ser-Phe-Lys-Leu-Arg-Tyr) is a bioactive peptide with significant applications in the cosmetic industry. Its primary structure and basic physicochemical properties are well-defined. However, a detailed, publicly available structural characterization at the secondary and tertiary levels, as well as a definitive elucidation of its specific signaling pathway, remain areas for further investigation. The experimental protocols and hypothetical frameworks provided in this guide offer a robust starting point for researchers and professionals seeking to conduct a thorough structural and functional analysis of this peptide. Such studies are essential for a deeper understanding of its mechanism of action and for the development of next-generation cosmetic and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Hexapeptide-33 in In Vitro Angiogenesis Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the in vitro angiogenesis tube formation assay to evaluate the pro-angiogenic potential of Hexapeptide-33. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound and Angiogenesis

This compound, with the amino acid sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2 (SFKLRY), is a synthetic peptide recognized for its biological activity in stimulating the formation of new blood vessels, a process known as angiogenesis.[1] This process is fundamental in various physiological events, including wound healing and embryonic development, and is also implicated in pathological conditions.[2][3] this compound is known to target G-Protein-Coupled Receptors (GPCRs), which are widely distributed on the surface of human cells.[1] The in vitro tube formation assay is a widely adopted method to assess the pro- or anti-angiogenic effects of various compounds.[2][3][4] This assay observes the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract.[2]

Application of this compound in Tube Formation Assays

This protocol is designed to assess the dose-dependent effect of this compound on inducing tube formation in human umbilical vein endothelial cells (HUVECs). By quantifying parameters such as tube length and the number of branch points, researchers can determine the peptide's angiogenic potency.

Hypothetical Data on this compound Induced Tube Formation

The following table represents hypothetical quantitative data illustrating the potential pro-angiogenic effects of this compound on HUVECs in a tube formation assay.

| Treatment Group | Concentration | Average Total Tube Length (µm/field) | Standard Deviation (µm) | Number of Branch Points | Standard Deviation |

| Vehicle Control | 0 µM | 1250 | ± 150 | 45 | ± 8 |

| This compound | 1 µM | 1875 | ± 210 | 68 | ± 12 |

| This compound | 5 µM | 2550 | ± 280 | 95 | ± 15 |

| This compound | 10 µM | 3100 | ± 320 | 120 | ± 18 |

| Positive Control (VEGF) | 50 ng/mL | 3500 | ± 350 | 135 | ± 20 |

Experimental Protocols

I. Materials and Reagents

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-5.

-

Basement Membrane Matrix: Growth factor-reduced Matrigel® or similar basement membrane extract (BME).[2]

-

Culture Medium: Endothelial Cell Growth Medium.

-

Basal Medium: Endothelial Cell Basal Medium (for starvation).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., sterile water or DMSO).

-

Positive Control: Vascular Endothelial Growth Factor (VEGF).

-

Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

-

Cell Dissociation Reagent: Trypsin/EDTA solution.

-

Staining (Optional): Calcein AM for fluorescent visualization.[2]

-

Hardware: 96-well cell culture plates, inverted microscope with a camera, cell culture incubator (37°C, 5% CO2).

II. Experimental Workflow

Caption: Workflow for the in vitro tube formation assay.

III. Step-by-Step Protocol

A. Preparation of Basement Membrane Matrix Coated Plates

-

Thaw the basement membrane extract (BME) on ice overnight at 4°C. It is crucial to keep the BME on ice at all times to prevent premature gelation.[5]

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using the pre-chilled tips, carefully add 50 µL of the liquid BME to each well of the 96-well plate, ensuring the entire bottom surface is covered.[5]

-

Incubate the plate at 37°C in a 5% CO2 incubator for at least 30-60 minutes to allow the BME to solidify into a gel.[5]

B. Cell Preparation and Seeding

-

Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency. For optimal results, use cells at early passages (P2-P5).

-

The day before the assay, replace the growth medium with Endothelial Cell Basal Medium (containing a low percentage of serum, e.g., 0.5-1%) and incubate overnight. This serum starvation step helps to reduce background tube formation.

-

On the day of the assay, wash the cells with PBS and harvest them using a trypsin/EDTA solution. Neutralize the trypsin and centrifuge the cells.

-

Resuspend the cell pellet in the basal medium. Perform a cell count to determine the cell concentration.

-

Dilute the cell suspension to a final concentration of 2-4 x 10^5 cells/mL in the basal medium.

-

Prepare the treatment conditions by adding the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM), a vehicle control, and a positive control (e.g., 50 ng/mL VEGF) to the cell suspension.

-

Gently add 100 µL of the cell suspension containing the respective treatments onto the solidified BME in each well.[5] This corresponds to 2-4 x 10^4 cells per well.

C. Incubation and Visualization

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 4 hours and may start to decline after 18 hours.[5]

-

Monitor the formation of capillary-like structures periodically using an inverted microscope.

-

(Optional) For fluorescent imaging, Calcein AM can be added to the cells 30 minutes before the end of the incubation period to stain viable cells.[2]

D. Quantification and Data Analysis

-

Capture images from at least three different fields of view per well using an inverted microscope at 4x or 10x magnification.

-

Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Key parameters to measure include:

-

Total tube length: The sum of the lengths of all tube segments.

-

Number of branch points (or nodes): The points where three or more tubes intersect.

-

Number of loops (or meshes): The enclosed areas formed by the tube network.[2]

-

-

Calculate the average and standard deviation for each treatment group from the replicate wells.

-

Present the data in a tabular format for clear comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

This compound Signaling Pathway in Angiogenesis